molecular formula C7H4ClFN2 B13900080 5-Amino-3-chloro-2-fluorobenzonitrile

5-Amino-3-chloro-2-fluorobenzonitrile

Cat. No.: B13900080
M. Wt: 170.57 g/mol
InChI Key: NGUJPTNPYLNCAR-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-2-fluorobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-fluorobenzonitrile with ammonia under specific conditions to introduce the amino group .

Industrial Production Methods

Industrial production of 5-Amino-3-chloro-2-fluorobenzonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: Formation of 5-amino-3-chloro-2-fluorobenzylamine.

    Oxidation: Formation of 5-nitro-3-chloro-2-fluorobenzonitrile.

Scientific Research Applications

5-Amino-3-chloro-2-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzonitrile
  • 5-Amino-2-fluorobenzonitrile
  • 3-Chloro-2-fluorobenzonitrile

Uniqueness

5-Amino-3-chloro-2-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a nitrile group on the same benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

5-amino-3-chloro-2-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2

InChI Key

NGUJPTNPYLNCAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Cl)N

Origin of Product

United States

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